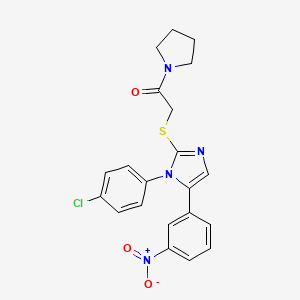

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Descripción

This compound is a nitro- and chloro-substituted imidazole derivative featuring a thioether linkage and a pyrrolidinyl ethanone moiety. Its structure combines a 1H-imidazole core substituted at positions 1 and 5 with 4-chlorophenyl and 3-nitrophenyl groups, respectively. The thioether bridge connects the imidazole to a ketone functional group modified by pyrrolidine, a five-membered amine ring. Such structural features are common in pharmacologically active molecules, particularly those targeting enzymes or receptors via π-π stacking, hydrogen bonding, or hydrophobic interactions .

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3S/c22-16-6-8-17(9-7-16)25-19(15-4-3-5-18(12-15)26(28)29)13-23-21(25)30-14-20(27)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTHNUCJBSJRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of an ammonium acetate catalyst.

Substitution Reactions:

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Pyrrolidine Addition: The final step involves the addition of the pyrrolidine group to the ethanone moiety, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfur atom.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas for nitro group reduction.

Substitution: Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the nitro group.

Halogenated Derivatives: From electrophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitro and chloro groups can enhance the biological activity of the compound.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic and heterocyclic structures.

Mecanismo De Acción

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The imidazole ring can coordinate with metal ions in enzymes, altering their activity.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include:

Key Observations :

- In contrast, the 4-fluorophenyl analog balances lipophilicity and polarity, while trifluoromethyl groups in maximize steric and electronic effects.

- Thioether vs. Ether Linkages : The thioether (C–S–C) in the target compound offers greater resistance to oxidative degradation compared to ethers (C–O–C) seen in , which may improve pharmacokinetics .

- Pyrrolidine Modifications: The pyrrolidinyl ethanone group in the target compound likely enhances membrane permeability compared to the pyrrolidinyl carbonyl in , as ketones are less polar than carbonyl-linked amines .

Physicochemical Properties

- Solubility : The nitro and chloro groups in the target compound reduce aqueous solubility compared to the hydroxylated analog . However, the pyrrolidine moiety may mitigate this by introducing basicity.

- Stability : Thioethers (as in the target) are less prone to hydrolysis than esters (e.g., ), suggesting superior shelf-life .

Q & A

Basic: What spectroscopic and crystallographic methods are used to characterize this compound, and how do they resolve structural ambiguities?

Answer:

Structural characterization relies on NMR (¹H/¹³C) to confirm connectivity of the imidazole, thioether, and pyrrolidinyl groups . X-ray crystallography (e.g., monoclinic system analysis, as in ) determines bond angles/lengths, resolving spatial arrangements of the nitrophenyl and chlorophenyl substituents . Mass spectrometry (MS) validates molecular weight (e.g., ~436.5 g/mol, similar to analogs in ), while FTIR identifies functional groups like C=O (ketone) and S-C (thioether) .

Basic: What is the typical multi-step synthesis route for this compound, and which intermediates require rigorous purification?

Answer:

Synthesis involves:

Imidazole ring formation via condensation of glyoxal with substituted amines (e.g., 4-chloroaniline) under reflux .

Thioether linkage : Reaction of imidazole-thiolate with 4-chlorobenzyl chloride in basic conditions (e.g., K₂CO₃) .

Pyrrolidinyl ketone attachment via nucleophilic substitution .

Critical intermediates:

- Thiolated imidazole (purified via HPLC to remove unreacted chlorophenyl precursors) .

- Final product (purified by recrystallization to eliminate residual solvents) .

Basic: How are preliminary biological activities (e.g., antimicrobial, antitumor) screened for this compound?

Answer:

Initial screens use:

- Antibacterial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Antiproliferative tests : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to controls .

- Enzyme inhibition studies : Kinase or protease activity assays (e.g., fluorescence-based detection) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low thioether formation efficiency?

Answer:

Strategies include:

- Catalyst screening : Transition metals (e.g., CuI) to accelerate thiol-disulfide exchange .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate intermediates .

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., oxidation of thiol groups) .

- In-situ monitoring : TLC or inline FTIR tracks thioether formation, allowing real-time adjustments .

Advanced: How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Answer:

- Standardize assay conditions : Fix cell line passages, serum concentrations, and incubation times .

- Structural validation : Confirm batch purity via NMR/MS to rule out degradation products .

- Meta-analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) using SAR data from analogs ( ).

Advanced: What computational approaches predict the compound’s binding affinity to target proteins?

Answer:

- Molecular docking : AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase) using crystallographic data .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the nitro and chlorophenyl groups?

Answer:

- Nitro group modifications : Synthesize analogs with -NO₂ replaced by -CF₃ or -CN to evaluate electron-withdrawing effects .

- Chlorophenyl substitution : Test -F, -Br, or -OCH₃ variants to assess steric/electronic impacts on target binding .

- Bioisosteric replacements : Replace pyrrolidinyl with piperidinyl to study conformational flexibility .

Advanced: What experimental protocols assess the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC .

- Thermal analysis : TGA/DSC identifies decomposition temperatures (e.g., >200°C for thermal stability) .

- Light exposure tests : UV-vis spectroscopy detects photodegradation products .

Advanced: What strategies address poor aqueous solubility for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate esters at the ketone group for hydrolytic activation .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

- Co-solvent systems : Use cyclodextrin complexes or PEG-based solvents for IP/IV administration .

Advanced: How to investigate the compound’s toxicity mechanisms using omics approaches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.